molecular formula C12H12Cl2O4 B106977 Acetic acid, (2,3-dichloro-4-(1-oxobutyl)phenoxy)- CAS No. 1217-67-0

Acetic acid, (2,3-dichloro-4-(1-oxobutyl)phenoxy)-

Cat. No. B106977
CAS RN: 1217-67-0
M. Wt: 291.12 g/mol
InChI Key: FQAYODYTZPXLRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenoxyacetic acid derivatives involves halogen substitution, which has been shown to enhance activity, particularly in the context of anti-inflammatory properties. For example, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, a related compound, demonstrated a favorable combination of potency and low toxicity . Another study described the synthesis of a diuretic agent, [2,3-dichloro-4-(2,2-diacetylvinyl)-phenoxy]acetic acid, which showed potent activity and supported the hypothesis that the activity is related to a chemical reaction with protein-bound sulfhydryl groups .

Molecular Structure Analysis

The molecular structure of phenoxyacetic acid derivatives has been characterized using various techniques such as X-ray diffraction and nuclear magnetic resonance (NMR). For instance, the crystal structure of (2-carboxyphenoxy)acetic acid was determined and found to form a one-dimensional zig-zag polymer through hydrogen bonding . Similarly, the structure of (2-methylphenoxy)acetic acid revealed dimeric hydrogen bonding involving the carboxylate groups .

Chemical Reactions Analysis

The reactivity of phenoxyacetic acid derivatives has been explored in different chemical reactions. One study developed a highly reactive and easily separable catalyst, [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid, for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones . Another study synthesized an α-acetoxy propenoic acid derivative and confirmed its structure, which revealed a trans extended side acid side chain conformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxyacetic acid derivatives are influenced by their molecular structure and substituents. The anti-inflammatory activity and low ulcerogenic potential of these compounds suggest favorable pharmacokinetic properties . The diuretic activity of certain derivatives indicates their potential for inducing excretion of water and electrolytes . The molecular cocrystals and hydrogen bonding patterns observed in the crystal structures contribute to the understanding of their solid-state properties .

Scientific Research Applications

Sorption of Phenoxy Herbicides

  • A comprehensive review by Werner, Garratt, and Pigott (2012) discussed the sorption experiments of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides to soil, organic matter, and minerals. They compiled data on soil-water distribution coefficients and characterized the sorption based on soil parameters such as pH, organic carbon content, and iron oxides, suggesting that soil organic matter and iron oxides are the most relevant sorbents for these herbicides. This study provides insights into the environmental fate of such compounds, including acetic acid derivatives (Werner, Garratt, & Pigott, 2012).

Behavior in Aquatic Environments

  • Muszyński, Brodowska, and Paszko (2019) reviewed the behavior, levels, and transformations of phenoxy acids in aquatic environments. They highlighted the high solubility of these compounds in water and their transport to surface and groundwater. Their findings suggest that microbial decomposition plays a key role in the degradation of phenoxy acids in water, which is crucial for understanding their environmental impact and for developing removal strategies from water bodies (Muszyński, Brodowska, & Paszko, 2019).

Industrial Wastewater Treatment

  • Goodwin, Carra, Campo, and Soares (2018) explored treatment options for reclaiming wastewater produced by the pesticide industry, focusing on the removal of toxic pollutants including several phenoxy acids. They discussed the effectiveness of biological processes and granular activated carbon in removing such compounds from wastewater, highlighting the importance of efficient treatment methods to prevent environmental contamination (Goodwin, Carra, Campo, & Soares, 2018).

Safety And Hazards

The safety data sheet for a related compound, Ethacrynic Acid, suggests that it may be harmful if swallowed . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water . If swallowed, it is advised to rinse the mouth with water and consult a physician .

properties

IUPAC Name

2-(4-butanoyl-2,3-dichlorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O4/c1-2-3-8(15)7-4-5-9(12(14)11(7)13)18-6-10(16)17/h4-5H,2-3,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAYODYTZPXLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60153344
Record name Acetic acid, (2,3-dichloro-4-(1-oxobutyl)phenoxy)-
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Molecular Weight

291.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, (2,3-dichloro-4-(1-oxobutyl)phenoxy)-

CAS RN

1217-67-0
Record name 2-[2,3-Dichloro-4-(1-oxobutyl)phenoxy]acetic acid
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Record name 2-(2,3-Dichloro-4-(1-oxobutyl)phenoxy)acetic acid
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Record name Acetic acid, (2,3-dichloro-4-(1-oxobutyl)phenoxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic acid, [2,3-dichloro-4-(1-oxobutyl)phenoxy]
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Record name 2-(2,3-DICHLORO-4-(1-OXOBUTYL)PHENOXY)ACETIC ACID
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